Benzyl 4-oxobutanoate

Übersicht

Beschreibung

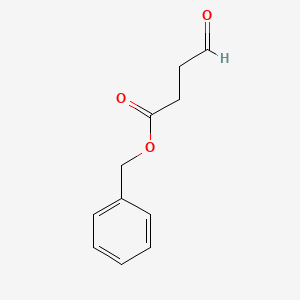

Benzyl 4-oxobutanoate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .

Synthesis Analysis

The synthesis of Benzyl 4-oxobutanoate involves the reaction of benzyl acrylate with 2,2-diethoxyacetic acid in the presence of a photocatalyst . The reaction conditions and the choice of reagents play a crucial role in the successful synthesis of this compound .Molecular Structure Analysis

Benzyl 4-oxobutanoate contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .Physical And Chemical Properties Analysis

Benzyl 4-oxobutanoate has a molecular weight of 192.21 . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Wissenschaftliche Forschungsanwendungen

Psychotropic Activity Study

Benzyl 4-oxobutanoate derivatives have been explored for their psychotropic effects. A study investigated 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, revealing varying psychopharmacological effects, including anxiogenic properties and potential anxiolytic activity (Pulina et al., 2022).

Potential Anti-Diabetic Agent

Research on 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, a derivative of Benzyl 4-oxobutanoate, showed promising results as an insulinotropic agent for non-insulin dependent diabetes mellitus treatment. This study highlighted its effects on plasma glucose and serum insulin levels in diabetic rats (Khurana et al., 2018).

Reactivity with Other Compounds

Benzyl 4-oxobutanoate and its derivatives interact with various compounds, leading to the formation of different products. For example, reactions with 2-(aminophenyl)methanol have been studied to understand the influence of structural changes on the resulting products (Amalʼchieva et al., 2022).

Synthesis and Characterization

The synthesis and structural characterization of (S)-Benzyl-2-(benzyloxycarbonylamino)-4-oxobutanoate from L-methionine have been described. This study included techniques like NMR and HPLC to determine the structure and optical purity of the compound (安莲英 et al., 2010).

Surfactant Synthesis

Benzyl 4-oxobutanoate has been used in the synthesis of novel surfactants. A study explored the synthesis of 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, analyzing its properties and the formation of premicellar aggregations (Chen et al., 2013).

Antioxidant Properties

Derivatives of Benzyl 4-oxobutanoate have been investigated for their antioxidant properties. For instance, certain 4-hydroxycoumarin derivatives were tested for antioxidant activity, revealing varying degrees of scavenging activity (Stanchev et al., 2009).

Eigenschaften

IUPAC Name |

benzyl 4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWHOVCUMLPGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-oxobutanoate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)